

A Comprehensive Technical Guide to Benzyl Propionate

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Compound of Interest		
Compound Name:	Benzyl propionate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **benzyl propionate**, a widely utilized ester in the flavor, fragrance, and pharmaceutical industries. This document consolidates essential information on its nomenclature, physicochemical properties, synthesis protocols, and biological relevance, presenting it in a manner tailored for research and development professionals.

Nomenclature and Identification

Benzyl propionate is systematically known by its IUPAC name, benzyl propanoate. It is also recognized by a variety of synonyms and alternative names in commercial and scientific literature. For precise identification, the Chemical Abstracts Service (CAS) number is universally employed.

A comprehensive list of its identifiers is provided below:

- IUPAC Name: benzyl propanoate[1]
- Synonyms: **Benzyl propionate**, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester, Phenylmethyl propanoate, Phenylmethyl propionate, Benzyl n-propionate[2][3]
- CAS Number: 122-63-4[3]
- EINECS Number: 204-559-3



FEMA Number: 2150[1]

Molecular Formula: C10H12O2[4][5]

• InChi Key: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **benzyl propionate** is presented in the table below, offering a convenient reference for experimental design and application.

Property	Value	Reference
Molecular Weight	164.20 g/mol	[4]
Appearance	Colorless liquid	[4]
Odor	Sweet, fruity, floral, with jasmine, apple, and pear notes	[6]
Boiling Point	222 °C at 760 mmHg	[1][4]
Density	1.028 - 1.033 g/cm³ at 25 °C	[1][7]
Refractive Index	1.495 - 1.500 at 20 °C	[1]
Flash Point	96 °C (204.8 °F)	[4]
Solubility	Slightly soluble in water; soluble in alcohol and most fixed oils.	[7]
logP	2.57	[1]

Synthesis of Benzyl Propionate

Benzyl propionate is primarily synthesized through the esterification of benzyl alcohol with propionic acid. This reaction is typically catalyzed by a strong acid.[4][5] Alternative methods, including enzymatic synthesis, offer greener and more specific routes to production.

Chemical Synthesis: Fischer Esterification



A common laboratory and industrial method for producing **benzyl propionate** is the Fischer esterification.

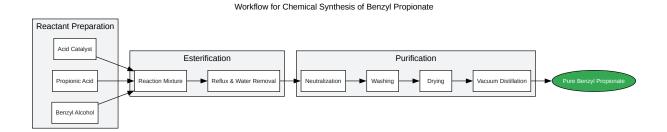
Reaction:

 $C_6H_5CH_2OH + CH_3CH_2COOH \rightleftharpoons C_6H_5CH_2OOCCH_2CH_3 + H_2O$

Experimental Protocol:

- Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of benzyl alcohol and propionic acid.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using a suitable solvent (e.g., toluene) and collected in the Dean-Stark trap to drive the equilibrium towards the product.
- Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and remove the solvent under reduced pressure. The crude benzyl propionate is then purified by vacuum distillation to yield a colorless liquid.[5]





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Caption: Chemical synthesis workflow for benzyl propionate.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases, such as Candida antarctica lipase B (CALB), are effective biocatalysts for this esterification.

Experimental Protocol (Fed-batch):

- Biocatalyst: Commercial immobilized lipase (e.g., Novozym 435) is used as the biocatalyst.
- Reaction Setup: The reaction is conducted in a solvent-free system.
- Fed-batch Approach: To overcome potential inactivation of the lipase by propionic acid, a fed-batch strategy is employed. Propionic acid is added in a controlled manner over an initial period (e.g., 5 hours), maintaining an excess of benzyl alcohol.
- Molar Ratio: A molar ratio of 1:5 (acid:alcohol) has been shown to achieve high conversion rates (up to 99%).[8]



- Reaction Conditions: The reaction is typically carried out with stirring at a controlled temperature.
- Product Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse. The product, **benzyl propionate**, is then purified from the remaining reactants.

Biological Significance and Signaling Pathways

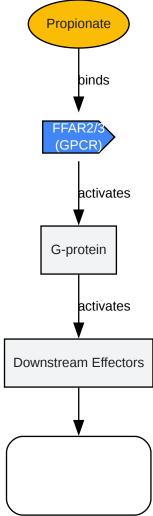
While **benzyl propionate** itself is primarily recognized for its sensory properties, the propionate moiety is a well-studied short-chain fatty acid (SCFA) with significant biological activity. Propionate is produced by the gut microbiota through the fermentation of dietary fibers and acts as a crucial signaling molecule.

Propionate exerts its effects through G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[9] Activation of these receptors can modulate various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.[10] For instance, propionate has been shown to reduce the expression of inflammatory mediators like TNF and nitric oxide synthase in response to lipopolysaccharide (LPS).[10]

A structurally related compound, benzyl propylene glycoside, has been investigated for its role in modulating the cGAS-STING signaling pathway in the context of nonalcoholic fatty pancreas. [11] This compound was found to inhibit the cGAS-STING pathway, leading to reduced inflammation and fibrosis. While not a direct study of **benzyl propionate**, this research highlights a potential area of investigation for structurally similar esters.



Simplified Propionate Signaling via FFAR2/3 Propionate



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Caption: Propionate signaling pathway via FFAR2/3 receptors.

Spectroscopic Data

For structural elucidation and quality control, spectroscopic data is essential.

• 13C-NMR: The carbon NMR spectrum of **benzyl propionate** shows distinct signals for the different carbon environments. Aromatic carbons typically appear in the 127-129 ppm range. The terminal methyl carbon of the propionate group appears at approximately 9.3 ppm, while the methylene carbons are observed around 27.6 ppm and 66.4 ppm.[12]



- ¹H-NMR: The proton NMR spectrum provides further structural information.
- Mass Spectrometry (MS): The mass spectrum of benzyl propionate shows characteristic fragmentation patterns that can be used for its identification.

This technical guide provides a foundational understanding of **benzyl propionate** for researchers and professionals. The compiled data and protocols are intended to facilitate further research and development involving this versatile compound.

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